PH14 PI3Kα and HDAC3 IC50 Values vs. Single-Target Reference Inhibitors
PH14 exhibits potent dual enzymatic inhibition, with IC50 values of 20.3 nM against PI3Kα and 24.5 nM against HDAC3 in cell-free assays [1]. For context, the single-target HDAC inhibitor RG2833 (RGFP109), which shares the N-(2-aminophenyl)benzamide HDAC-binding scaffold, shows IC50 values of 60 nM (HDAC1) and 50 nM (HDAC3) . The pan-PI3K inhibitor ZSTK474, which contributes the morpholino-triazine PI3K-binding pharmacophore, exhibits an IC50 of 16 nM against PI3Kα [2]. Thus, PH14 achieves PI3Kα inhibition comparable to ZSTK474 while simultaneously providing HDAC3 inhibition that is approximately 2-fold more potent than RG2833's HDAC3 IC50.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα IC50 = 20.3 nM; HDAC3 IC50 = 24.5 nM |
| Comparator Or Baseline | RG2833: HDAC3 IC50 = 50 nM; ZSTK474: PI3Kα IC50 = 16 nM |
| Quantified Difference | PH14 HDAC3 inhibition ~2-fold more potent than RG2833; PI3Kα inhibition within 1.3-fold of ZSTK474 |
| Conditions | Cell-free enzymatic assays using recombinant human PI3Kα and HDAC3 |
Why This Matters
PH14 delivers PI3Kα inhibition comparable to a reference PI3K inhibitor while providing enhanced HDAC3 potency relative to a structurally related benzamide HDAC inhibitor, enabling simultaneous pathway modulation without requiring separate compounds.
- [1] Deng J, Hou B, Hou X, Chen Y, Zhang T, Chen H, Wang Y, Li X. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. Eur J Med Chem. 2024;264:115988. View Source
- [2] Kong D, Yamori T. ZSTK474 is an ATP-competitive inhibitor of class I PI3K isoforms. IC50 values: PI3Kα 16 nM, PI3Kβ 44 nM, PI3Kδ 4.6 nM, PI3Kγ 49 nM. Cancer Sci. 2007;98(10):1638-42. View Source
